molecular formula C19H23FN3O9P B14902828 ((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine

((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine

Cat. No.: B14902828
M. Wt: 487.4 g/mol
InChI Key: SOTQHJIBBYQOGX-KLFGPICTSA-N
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Description

The compound “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a dihydropyrimidinyl group, and a phosphoryl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Dihydropyrimidinyl Group: This can be achieved through a condensation reaction between a suitable amine and a carbonyl compound.

    Phosphorylation: The addition of the phosphoryl group is carried out using a phosphorylating agent like phosphorus oxychloride (POCl3).

    Final Coupling: The final step involves coupling the intermediate with L-alanine under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinyl moiety, converting them to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The phosphoryl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoric acid derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Phosphoric acid derivatives.

Scientific Research Applications

The compound “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds. The dihydropyrimidinyl group can interact with nucleic acids, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent with a similar dihydropyrimidinyl structure.

    Phosphorylated Nucleotides: Compounds like adenosine triphosphate (ATP) that contain phosphoryl groups.

    Tetrahydrofuran Derivatives: Compounds with similar ring structures used in various chemical syntheses.

Uniqueness

The uniqueness of “((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alanine” lies in its combination of a tetrahydrofuran ring, a dihydropyrimidinyl group, a fluorine atom, and a phosphoryl group

Properties

Molecular Formula

C19H23FN3O9P

Molecular Weight

487.4 g/mol

IUPAC Name

(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoic acid

InChI

InChI=1S/C19H23FN3O9P/c1-11(16(26)27)22-33(29,32-12-6-4-3-5-7-12)30-10-13-15(25)19(2,20)17(31-13)23-9-8-14(24)21-18(23)28/h3-9,11,13,15,17,25H,10H2,1-2H3,(H,22,29)(H,26,27)(H,21,24,28)/t11-,13+,15+,17+,19+,33?/m0/s1

InChI Key

SOTQHJIBBYQOGX-KLFGPICTSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)O)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

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